molecular formula C11H18 B14479609 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene CAS No. 65390-52-5

1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene

Cat. No.: B14479609
CAS No.: 65390-52-5
M. Wt: 150.26 g/mol
InChI Key: IKGMKNGLCHALAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and prop-2-en-1-yl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . Another method includes the Birch reduction of anisole followed by acid hydrolysis .

Industrial Production Methods

In industrial settings, the compound can be produced via large-scale cyclization reactions using geranyl pyrophosphate. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-4-(prop-2-en-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

65390-52-5

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,4-dimethyl-4-prop-2-enylcyclohexene

InChI

InChI=1S/C11H18/c1-4-7-11(3)8-5-10(2)6-9-11/h4-5H,1,6-9H2,2-3H3

InChI Key

IKGMKNGLCHALAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.